N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

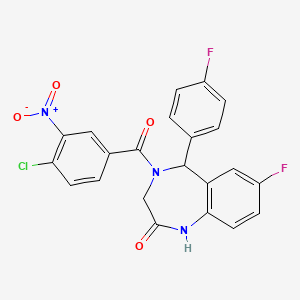

N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride, also known as BTF, is a chemical compound that has been extensively used in scientific research. BTF is a potent and selective inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression. In recent years, BTF has emerged as a valuable tool for investigating the role of PRMTs in various biological processes.

Aplicaciones Científicas De Investigación

Electron Transport Materials

Research conducted by Matsui et al. (1993) on the synthesis of N-(nitrofluorenylidene)anilines, which share a structural similarity to the compound , demonstrates their application as electron transport materials in positive charge electrophotography. These compounds, including derivatives of 2-methyl, 2-ethyl, 2-isopropyl, and 2-trifluoromethyl from 2,4,7-trinitrofluorenone, exhibit high compatibility with polycarbonate and offer substantial stability, indicating their utility in electrophotographic applications (Matsui et al., 1993).

Environmental Biodegradation

The enzymatic hydrolysis of phenylcarbamate herbicides by enzymes from soil bacterium, as investigated by Kearney and Kaufman (1965), suggests a potential application for similar compounds in the biodegradation of environmental pollutants. This study highlights the enzymatic breakdown of various phenylcarbamates, including those structurally related to N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride, pointing to its potential environmental detoxification role (Kearney & Kaufman, 1965).

Organic Synthesis and Imaging Agents

Peng et al. (2009) describe a highly efficient method for the N-monomethylation of primary aryl amines, a process relevant to the synthesis of compounds like N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride. Their methodology is applied to synthesize compounds potentially useful as amyloid imaging agents for Alzheimer’s disease, underscoring the compound's relevance in medicinal chemistry and diagnostic applications (Peng et al., 2009).

Corrosion Inhibition

Daoud et al. (2014) explore the inhibitory action of synthesized Schiff bases on the corrosion of mild steel in acidic solutions, an area where structurally similar compounds to N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride could find application. The study indicates that such compounds can serve as efficient corrosion inhibitors, with implications for industrial applications in material preservation (Daoud et al., 2014).

Propiedades

IUPAC Name |

N-(2-methylpropyl)-3-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N.ClH/c1-8(2)7-15-10-5-3-4-9(6-10)11(12,13)14;/h3-6,8,15H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGUSYVEHJYHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC(=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylpropyl)-3-(trifluoromethyl)aniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2912885.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)

![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)

![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2912895.png)

![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912897.png)

![{[7-(4-Bromophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2912898.png)